(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Description
(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic small molecule characterized by a thiazole ring substituted with a phenylamino group at the 2-position and a 4-phenylpiperazine moiety linked via a methanone bridge.
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-19(18-15-26-20(22-18)21-16-7-3-1-4-8-16)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSEOXBCWZGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Attachment of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is usually synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves coupling the thiazole and piperazine rings through a condensation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can alter biochemical pathways and cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares the arylpiperazinyl methanone scaffold with several analogs. Key structural variations among related compounds include:
- Heterocyclic ring substitutions (e.g., thiazole, imidazole, pyrimidine).
- Aryl group modifications (e.g., phenyl, trifluoromethylphenyl, methoxyphenyl).
- Linker variations (e.g., alkyl chains, sulfur-containing groups).
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- In contrast, the target compound’s phenyl groups are electron-neutral.
- Solubility : Methoxy-substituted analogs (e.g., ) may exhibit improved aqueous solubility compared to the target compound’s hydrophobic phenyl groups.
Biological Activity
The compound (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone , often referred to as a thiazole-piperazine hybrid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 317.41 g/mol. The structure includes a thiazole ring linked to a phenylpiperazine moiety, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various thiazole derivatives, including our compound of interest. In vitro tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli have shown promising results.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole-Piperazine Hybrid | S. aureus | 32 µg/mL |
| Thiazole-Piperazine Hybrid | E. coli | 64 µg/mL |
| Control (Ciprofloxacin) | S. aureus | 8 µg/mL |
| Control (Ciprofloxacin) | E. coli | 16 µg/mL |
These results indicate that while the hybrid exhibits moderate antibacterial activity, it is less potent than established antibiotics like ciprofloxacin.
Antifungal Activity
The antifungal potential of thiazole derivatives has also been investigated, particularly against strains such as Candida albicans. The compound demonstrated significant antifungal activity, outperforming several conventional antifungal agents.
Table 2: Antifungal Activity Against Candida albicans
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Thiazole-Piperazine Hybrid | 16 µg/mL |
| Nystatin | 32 µg/mL |
| Fluconazole | 64 µg/mL |
The results suggest that the thiazole-piperazine hybrid could serve as a potential candidate for antifungal therapy, particularly in cases resistant to standard treatments.
Anticancer Activity
In addition to its antibacterial and antifungal properties, the compound has been assessed for anticancer activity. Studies have indicated that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that the thiazole-piperazine hybrid inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit bacterial enzymes critical for cell wall synthesis.
- Disruption of Membrane Integrity : It may alter membrane permeability in fungal cells.
- Induction of Apoptosis : In cancer cells, it could trigger apoptotic pathways leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
